molecular formula C12H13FN2 B2858207 4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole CAS No. 1536031-70-5

4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole

Cat. No.: B2858207
CAS No.: 1536031-70-5
M. Wt: 204.248
InChI Key: LBTLCUXSOAXTQM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and an indole core

Preparation Methods

The synthesis of 4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and pyrrolidine derivatives.

    Cyclization: The pyrrolidine ring is introduced through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole can be compared with similar compounds, such as:

    4-Fluoro-3-(piperidin-3-YL)-1H-indole: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-Fluoro-3-(morpholin-3-YL)-1H-indole: Contains a morpholine ring, offering different chemical and biological properties.

    4-Fluoro-3-(azetidin-3-YL)-1H-indole: Features an azetidine ring, which may result in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of the fluorine atom, pyrrolidine ring, and indole core, which imparts unique chemical and biological properties that are valuable for various research applications.

Properties

IUPAC Name

4-fluoro-3-pyrrolidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-10-2-1-3-11-12(10)9(7-15-11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTLCUXSOAXTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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